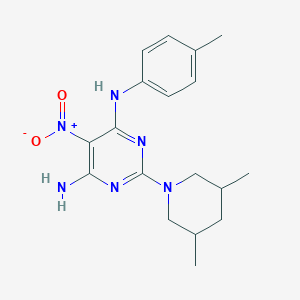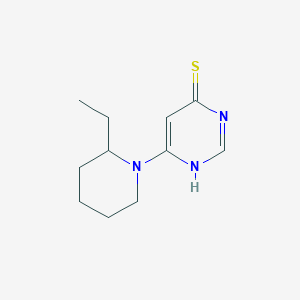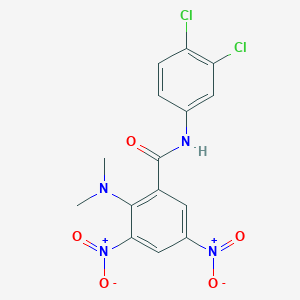![molecular formula C17H18ClN3OS B12488274 5-(3-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12488274.png)
5-(3-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with ethylamine and thiourea under acidic conditions to form the intermediate compound. This intermediate is then cyclized using a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced tricyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetraazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carboxylate .
- 5-[(E)-(4-chlorophenyl)methylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one .
Uniqueness
5-(3-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is unique due to its specific tricyclic structure and the presence of both sulfur and nitrogen atoms within the ring system. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H18ClN3OS |
|---|---|
Molecular Weight |
347.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C17H18ClN3OS/c1-2-21-7-6-12-13(9-21)23-17-14(12)16(22)19-15(20-17)10-4-3-5-11(18)8-10/h3-5,8,15,20H,2,6-7,9H2,1H3,(H,19,22) |
InChI Key |
HSMCHHYUYAFXIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12488191.png)
![1,2-diamino-N-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12488192.png)

![4-[(3S)-3-methylpiperidine-1-carbonyl]aniline](/img/structure/B12488197.png)
![2-[(4-methoxybenzyl)sulfanyl]-N-(3-phenylpropyl)acetamide](/img/structure/B12488212.png)
![4-{[2-(3-{[4-(Acetyloxy)phenyl]amino}phenyl)-1,3-benzoxazol-5-yl]carbamoyl}phenyl acetate](/img/structure/B12488220.png)
![1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B12488223.png)
![2-[(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)amino]ethanol](/img/structure/B12488228.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12488234.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)(5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)methanone](/img/structure/B12488239.png)
![3-chloro-4-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12488246.png)


![Ethyl 5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12488262.png)
